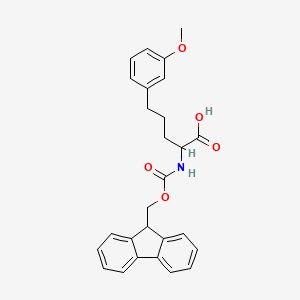

Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid

Beschreibung

Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure ist ein Derivat von Aminosäuren, das speziell für die Verwendung in der Peptidsynthese entwickelt wurde. Die Verbindung ist durch das Vorhandensein einer Fluorenylmethoxycarbonyl-(Fmoc)-Schutzgruppe gekennzeichnet, die in der Festphasenpeptidsynthese aufgrund ihrer Stabilität und einfachen Abspaltung unter milden Bedingungen weit verbreitet ist .

Eigenschaften

Molekularformel |

C27H27NO5 |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C27H27NO5/c1-32-19-10-6-8-18(16-19)9-7-15-25(26(29)30)28-27(31)33-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8,10-14,16,24-25H,7,9,15,17H2,1H3,(H,28,31)(H,29,30) |

InChI-Schlüssel |

VRJCDQNABPQSDI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure beinhaltet typischerweise die Schutz der Aminogruppe mit der Fmoc-Gruppe. Dies kann durch die Reaktion der Aminosäure mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) erreicht werden. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und ergibt die gewünschte Fmoc-geschützte Aminosäure .

Industrielle Produktionsverfahren

Die industrielle Produktion von Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die mehrere Reaktionen gleichzeitig bewältigen können, was eine hohe Effizienz und Konsistenz bei der Produktion der Verbindung gewährleistet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Fmoc-Gruppe kann entfernt und durch andere Schutzgruppen oder funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Piperidin in DMF wird üblicherweise zur Entfernung der Fmoc-Gruppe verwendet

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Hydroxyl-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung von entschützten Aminosäuren oder Peptiden

Wissenschaftliche Forschungsanwendungen

Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen, häufig verwendet:

Chemie: Wird zur Synthese komplexer Peptide und Proteine verwendet.

Biologie: Wird zur Untersuchung von Protein-Protein-Wechselwirkungen und Enzymmechanismen eingesetzt.

Medizin: Wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika verwendet.

Industrie: Anwendung bei der Produktion von synthetischen Peptiden für Forschungs- und pharmazeutische Zwecke

Wirkmechanismus

Der Wirkungsmechanismus von Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure beinhaltet in erster Linie seine Rolle als Baustein in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Nach Abschluss der Synthese wird die Fmoc-Gruppe entfernt, wodurch die freie Aminogruppe freigelegt wird, die dann an weiteren Reaktionen oder Interaktionen teilnehmen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Fmoc-(S)-3-Amino-3-(3-Methoxyphenyl)propionsäure

- Fmoc-(S)-2-Amino-4-(3-Methoxyphenyl)butansäure

Einzigartigkeit

Fmoc-(S)-2-Amino-5-(3-Methoxyphenyl)pentansäure ist einzigartig aufgrund seiner spezifischen Struktur, die ein Pentansäure-Rückgrat und eine Methoxyphenylgruppe umfasst. Diese Struktur verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität, wodurch sie in bestimmten Peptidsyntheseanwendungen besonders nützlich ist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.